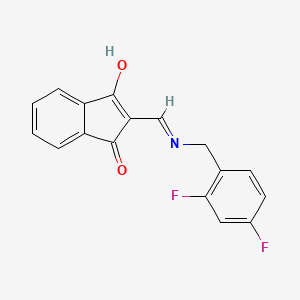
2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hypolipidemic Activities
Indan-1,3-dione derivatives , including 2-((((2,4-Difluorophenyl)methyl)amino)methylene)indane-1,3-dione, have been explored for their hypolipidemic activities. These compounds, when tested in rodents, have shown significant reduction in both serum cholesterol and triglyceride levels. For instance, 2-(4-Methoxyphenyl)indan-1,3-dione demonstrated a 41% reduction in serum cholesterol and 58% reduction in serum triglyceride levels in mice. These derivatives also inhibited key enzymes in lipid synthesis, thereby modulating lipid content in rat lipoprotein fractions and suggesting potential benefits for atherosclerosis treatment (Murthy et al., 1985), (Hall et al., 1988).
Serotonin Receptor Activity
Studies on N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro(nonane and decane)-1,3-dione revealed these compounds possess varying affinities for serotonin 5-HT1A and 5-HT2A receptors. Notably, certain derivatives displayed distinct affinity for these receptors and demonstrated properties of agonists or antagonists in animal models, suggesting potential implications in neuropsychiatric disorder treatment (Obniska et al., 2006).
Anticonvulsant Properties
A series of phenothiazine derivatives and pyrrolidine-2,5-dione and piperidine-2,6-dione derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds, including certain 1H-isoindole-1,3(2H)-diones and 8-azaspiro[4.5]decane-7,9-diones, showed effectiveness in various animal models of epilepsy. This highlights the potential of these derivatives in treating epilepsy and therapy-resistant epilepsy (Laws et al., 1998), (Kamiński et al., 2014).
Hypoglycemic and Hypolipidemic Activities
Research has also highlighted the hypoglycemic and hypolipidemic activities of certain thiazolidine-2,4-dione derivatives. For example, the synthesis and investigation of 5-[4-(2-methyl-2-phenylpropoxy)-benzyl]thiazolidine-2,4-dione (AL-321) and related compounds showed promising results in genetically obese and diabetic mice, indicating their potential use as therapeutic agents for diabetes and lipid disorders (Sohda et al., 1982), (Gupta et al., 2005).
Eigenschaften
IUPAC Name |
2-[(2,4-difluorophenyl)methyliminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO2/c18-11-6-5-10(15(19)7-11)8-20-9-14-16(21)12-3-1-2-4-13(12)17(14)22/h1-7,9,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCISGNBFFRXIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCC3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

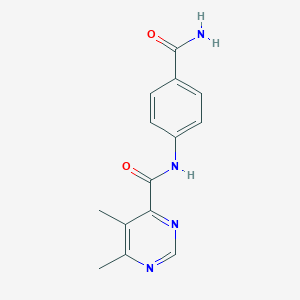
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)
![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)

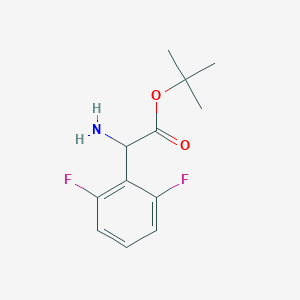

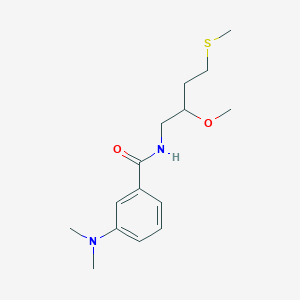
![N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2469457.png)

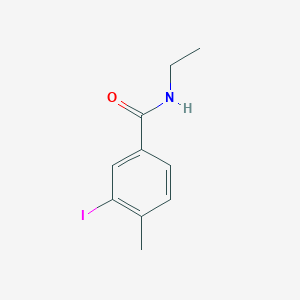
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2469468.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2469470.png)
